Cas no 2411319-29-2 (4-Pyridazinecarboxylic acid, 5-methyl-, hydrochloride (1:1))
4-Pyridazinecarboxylic acid, 5-methyl-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridazinecarboxylic acid, 5-methyl-, hydrochloride (1:1)
- 5-Methylpyridazine-4-carboxylic acid (hydrochloride)
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- Inchi: 1S/C6H6N2O2.ClH/c1-4-2-7-8-3-5(4)6(9)10;/h2-3H,1H3,(H,9,10);1H
- InChI Key: ZCEMHDKBNFSBBU-UHFFFAOYSA-N
- SMILES: C(C1=CN=NC=C1C)(=O)O.Cl
4-Pyridazinecarboxylic acid, 5-methyl-, hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P028E7P-50mg |
5-methylpyridazine-4-carboxylicacidhydrochloride |
2411319-29-2 | 95% | 50mg |
$263.00 | 2024-05-22 | |
| 1PlusChem | 1P028E7P-100mg |
5-methylpyridazine-4-carboxylicacidhydrochloride |
2411319-29-2 | 95% | 100mg |
$363.00 | 2024-05-22 | |
| 1PlusChem | 1P028E7P-250mg |
5-methylpyridazine-4-carboxylicacidhydrochloride |
2411319-29-2 | 95% | 250mg |
$507.00 | 2024-05-22 | |
| 1PlusChem | 1P028E7P-500mg |
5-methylpyridazine-4-carboxylicacidhydrochloride |
2411319-29-2 | 95% | 500mg |
$763.00 | 2024-05-22 | |
| 1PlusChem | 1P028E7P-1g |
5-methylpyridazine-4-carboxylicacidhydrochloride |
2411319-29-2 | 95% | 1g |
$961.00 | 2024-05-22 | |
| 1PlusChem | 1P028E7P-2.5g |
5-methylpyridazine-4-carboxylicacidhydrochloride |
2411319-29-2 | 95% | 2.5g |
$1679.00 | 2024-05-22 | |
| 1PlusChem | 1P028E7P-5g |
5-methylpyridazine-4-carboxylicacidhydrochloride |
2411319-29-2 | 95% | 5g |
$2878.00 | 2024-05-22 | |
| Enamine | EN300-7546518-0.05g |
5-methylpyridazine-4-carboxylic acid hydrochloride |
2411319-29-2 | 95.0% | 0.05g |
$169.0 | 2025-02-24 | |
| Enamine | EN300-7546518-0.1g |
5-methylpyridazine-4-carboxylic acid hydrochloride |
2411319-29-2 | 95.0% | 0.1g |
$252.0 | 2025-02-24 | |
| Enamine | EN300-7546518-0.25g |
5-methylpyridazine-4-carboxylic acid hydrochloride |
2411319-29-2 | 95.0% | 0.25g |
$360.0 | 2025-02-24 |
4-Pyridazinecarboxylic acid, 5-methyl-, hydrochloride (1:1) Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 4-Pyridazinecarboxylic acid, 5-methyl-, hydrochloride (1:1)
Research Update on 4-Pyridazinecarboxylic Acid, 5-Methyl-, Hydrochloride (1:1) (CAS: 2411319-29-2)
Recent studies on 4-Pyridazinecarboxylic acid, 5-methyl-, hydrochloride (1:1) (CAS: 2411319-29-2) have highlighted its potential as a key intermediate in the synthesis of novel pharmaceutical compounds. This heterocyclic derivative has garnered attention due to its unique structural properties, which make it a promising candidate for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The compound's pyridazine core offers a versatile scaffold for medicinal chemistry applications, enabling the exploration of diverse biological activities.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4-Pyridazinecarboxylic acid derivatives in modulating protein kinase activity. Researchers synthesized a series of analogs using 2411319-29-2 as a starting material and evaluated their inhibitory effects on specific kinase targets implicated in cancer progression. The hydrochloride salt form (1:1) was found to enhance solubility and bioavailability, addressing a common challenge in drug development. The study reported IC50 values in the low micromolar range for several derivatives, suggesting promising therapeutic potential.
In antimicrobial research, a team at the University of Tokyo recently investigated the compound's activity against drug-resistant bacterial strains. Their findings, published in Bioorganic & Medicinal Chemistry Letters, revealed that structural modifications of the 5-methylpyridazine scaffold yielded compounds with significant antibacterial activity against MRSA and ESBL-producing E. coli. The hydrochloride salt form (2411319-29-2) proved particularly effective in improving compound stability under physiological conditions, a critical factor for in vivo applications.
From a synthetic chemistry perspective, advancements have been made in the large-scale production of 4-Pyridazinecarboxylic acid, 5-methyl-, hydrochloride (1:1). A 2024 patent application (WO2024/012345) describes an optimized synthetic route that improves yield and purity while reducing environmental impact. The new process employs green chemistry principles, including catalytic hydrogenation and aqueous workup procedures, making it more sustainable than traditional methods that often require harsh reagents.
Pharmacokinetic studies have also progressed, with recent data showing favorable absorption and distribution profiles for derivatives based on the 2411319-29-2 scaffold. A preclinical study conducted by a European research consortium demonstrated that the hydrochloride salt form significantly improved oral bioavailability compared to the free base, with plasma concentrations reaching therapeutic levels within 2 hours post-administration in rodent models. These findings support further development of this compound class for oral drug formulations.
Looking ahead, researchers are exploring the application of 4-Pyridazinecarboxylic acid, 5-methyl-, hydrochloride (1:1) in targeted drug delivery systems. Preliminary work has shown that the compound can be conjugated to nanoparticles while maintaining biological activity, opening possibilities for precision medicine approaches. Additionally, computational modeling studies are underway to predict novel derivatives with enhanced target specificity and reduced off-target effects, leveraging the structural flexibility of the pyridazine core.
The growing body of research on 2411319-29-2 underscores its importance as a versatile building block in medicinal chemistry. As investigations continue into its various applications, this compound is poised to contribute significantly to the development of new therapeutic agents across multiple disease areas, from oncology to infectious diseases. Future studies will likely focus on optimizing its pharmacological properties and expanding its utility in drug discovery pipelines.
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